molecular formula C6H8N2OS B2873557 S-Methyl-S-(4-pyridinyl) sulfoximine CAS No. 1116339-84-4

S-Methyl-S-(4-pyridinyl) sulfoximine

Cat. No. B2873557
CAS RN: 1116339-84-4
M. Wt: 156.2
InChI Key: ZPCGCFGKAOWNSE-UHFFFAOYSA-N
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Description

“S-Methyl-S-(4-pyridinyl) sulfoximine” is a chemical compound with the molecular formula C6H8N2OS . It is a sulfoximine, a class of organosulfur compounds . The molecule has a tetrahedral sulfur center with four different groups attached .


Synthesis Analysis

The synthesis of sulfoximines like “S-Methyl-S-(4-pyridinyl) sulfoximine” has been a topic of significant interest in both academia and industry . Sulfoximines are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Various methods have been developed for the preparation and efficient access to key sulfur-based reagents allowing further functionalizations .


Molecular Structure Analysis

The molecular structure of “S-Methyl-S-(4-pyridinyl) sulfoximine” consists of a tetrahedral sulfur center with four different groups attached . These groups are represented as S–O, S–C, S–N, and S–O . The stereogenic sulfur center of sulfoximines can act as viable chiral templates that can be employed in asymmetric syntheses .


Chemical Reactions Analysis

Sulfoximines, including “S-Methyl-S-(4-pyridinyl) sulfoximine”, undergo various chemical transformations leading to their degradation . These transformations include reductive and oxidative pathways as well as C–S bond cleavage reactions .


Physical And Chemical Properties Analysis

“S-Methyl-S-(4-pyridinyl) sulfoximine” is a chemically stable compound . It has a molecular weight of 156.20552 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Crop Protection Agents

S-Methyl-S-(4-pyridinyl) sulfoximine: compounds have been identified as potential crop-protecting agents due to their insecticidal activities. These compounds are particularly effective against insects that are resistant to other types of insecticides, such as ryanodine modulator insecticides . The N-trifluoroacetyl sulfilimine moiety within these compounds is considered an appealing structural scaffold for the discovery of new agents in this field.

Medicinal Chemistry

In medicinal chemistry, the sulfoximine group, including S-Methyl-S-(4-pyridinyl) sulfoximine , has seen increased interest due to its versatility. It’s used in the construction of complex molecules, proteolysis targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and as novel warheads for covalent inhibition . This functional group’s unique properties make it a valuable addition to the medicinal chemist’s toolbox.

Enzyme Inhibition

Sulfoximines are known for their efficacy in selectively inhibiting amide-forming enzymes, such as γ-glutamylcysteine synthetase . This makes them valuable in the study of enzyme mechanisms and the development of enzyme inhibitors .

Bioconjugation in Polypeptides

The unique reactivity of sulfoximines allows for site-selective bioconjugation in polypeptides. This is particularly useful for introducing diverse sulfoximine structures within natural polypeptides, which can be beneficial for various biological applications .

Synthesis of Biologically Active Compounds

Sulfoximines, including S-Methyl-S-(4-pyridinyl) sulfoximine , are used in the synthesis of biologically active compounds. They are involved in NH transfer reactions that facilitate the creation of these compounds, which are important in drug discovery and development .

Transition-State Mimetic in Enzyme Inhibition

The sulfoximine group is often considered a tetrahedral transition-state mimetic, which is crucial in the inhibition of certain enzymes. This property is exploited in the design of enzyme inhibitors that can effectively target and inhibit specific enzymes .

Future Directions

Sulfoximines, including “S-Methyl-S-(4-pyridinyl) sulfoximine”, have received significant attention due to their potential applications in medicinal and biological chemistry . They are being identified as useful intermediates towards the synthesis of other sulfur(VI) containing molecules found in drug discovery programs .

properties

IUPAC Name

imino-methyl-oxo-pyridin-4-yl-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-10(7,9)6-2-4-8-5-3-6/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCGCFGKAOWNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methyl-S-(4-pyridinyl) sulfoximine

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